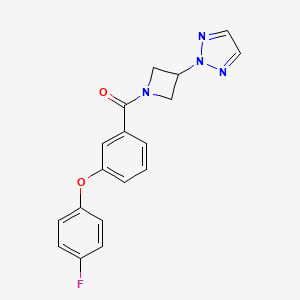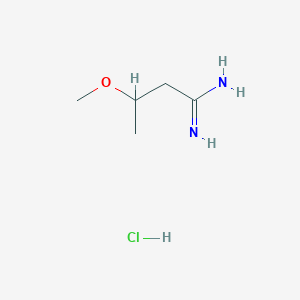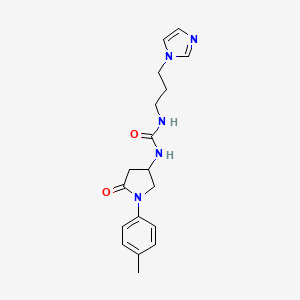![molecular formula C12H18O2 B2860023 3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287340-08-1](/img/structure/B2860023.png)
3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C12H18O2. It is characterized by a bicyclo[1.1.1]pentane core structure substituted with a cyclohexyl group and a carboxylic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through [1+1+1] cycloaddition reactions, often using highly strained intermediates.
Introduction of the cyclohexyl group: This step may involve the use of cyclohexyl halides or cyclohexyl Grignard reagents in the presence of suitable catalysts.
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The cyclohexyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols or aldehydes .
科学的研究の応用
3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the bicyclo[1.1.1]pentane core provides structural rigidity. These features enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.
類似化合物との比較
Similar Compounds
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a phenyl group instead of a cyclohexyl group.
Bicyclo[1.1.1]pentane-1-carboxylic acid: This compound lacks the cyclohexyl substitution.
Uniqueness
3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
特性
IUPAC Name |
3-cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h9H,1-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYVHZYPEQPASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide](/img/structure/B2859940.png)




![N-[2-(Morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2859953.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2859954.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenoxyacetamide](/img/structure/B2859955.png)

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2859958.png)
![2-[(1-{[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2859959.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2859961.png)
![methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2859962.png)
